molecular formula C12H14N4O3 B3944810 2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide

2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide

Cat. No.: B3944810
M. Wt: 262.26 g/mol
InChI Key: WLWIVHIHGJPECH-UHFFFAOYSA-N
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Description

2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This reaction typically proceeds under mild conditions and yields the desired cyanoacetamide derivative.

Industrial Production Methods

In an industrial setting, the production of cyanoacetamides often involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This can be done using various reaction conditions, such as solvent-free methods, stirring without solvent at elevated temperatures, or fusion techniques . These methods are chosen based on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form various oxidation products.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized nitrophenyl derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Substituted cyanoacetamide derivatives.

Scientific Research Applications

2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-cyanoethyl(methyl)amino]-N-(4-cyanophenyl)acetamide
  • 2-[2-cyanoethyl(methyl)amino]-N-(2-methylpropyl)acetamide
  • 2-[2-cyanoethyl(methyl)amino]-N-(propan-2-yl)acetamide

Uniqueness

2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-cyanoethyl(methyl)amino]-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-15(8-4-7-13)9-12(17)14-10-5-2-3-6-11(10)16(18)19/h2-3,5-6H,4,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWIVHIHGJPECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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